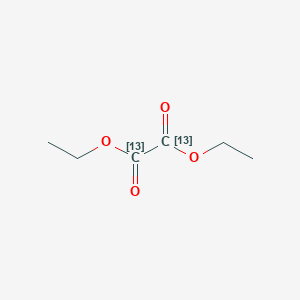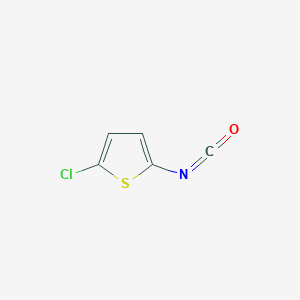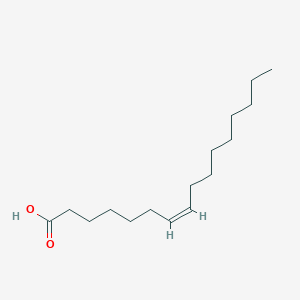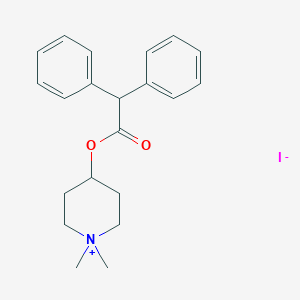
Flufenacet
Übersicht
Beschreibung
Flufenacet is a widely used herbicide that has been used in a variety of agricultural and horticultural applications. It is an organophosphate compound and is often used in combination with other herbicides to create an effective weed control program.
Wissenschaftliche Forschungsanwendungen
Unkrautbekämpfung in Getreidekulturen
Flufenacet wird häufig als Herbizid zur Vorauflaufbekämpfung von Grasunkräutern in Getreidekulturen wie Weizen und Gerste eingesetzt. Die Anwendung in der frühen Nachauflaufphase der Kulturpflanze kann herbizidresistente Unkrautpopulationen wie Lolium rigidum effektiv bekämpfen . Die Selektivität von this compound ermöglicht einen sicheren Einsatz in Kulturen, während gleichzeitig die resistenten Unkrautarten angegriffen werden.
Verbesserung der Herbizid-Wirksamkeit
Forschungsergebnisse zeigen, dass this compound mit anderen Herbiziden wie Prosulfocarb kombiniert werden kann, um die Wirksamkeit gegen problematische Unkräuter wie das Welsche Weidelgras (Lolium multiflorum) zu verbessern. Diese Kombination kann durch Boden- und Blattapplikation angewendet werden, um die Wurzel- und Blattbiomasse der Zielunkräuter signifikant zu reduzieren .
Resistenzmanagement
This compound spielt eine entscheidende Rolle im Herbizidresistenzmanagement. Durch die Bereitstellung einer alternativen Wirkungsweise trägt es zur Kontrolle von Unkräutern bei, die eine Resistenz gegen häufig verwendete Herbizide wie ALS- und ACCase-Inhibitoren entwickelt haben. Dies ist entscheidend, um die Wirksamkeit von Herbizidprogrammen zu erhalten und eine nachhaltige Unkrautbekämpfung zu gewährleisten .
Studien zum Umweltverhalten
Das Umweltverhalten von this compound, insbesondere seine Transformationsprodukte (TPs), ist ein wichtiges Gebiet der wissenschaftlichen Forschung. Studien haben die Verteilung von this compound-TPs in verschiedenen Gewässern verfolgt, darunter Entwässerungswasser, Bachwasser, flaches Grundwasser und Trinkwasser aus privaten Brunnen. Diese Forschung ist entscheidend, um das Risiko einer Kontamination zu beurteilen und die langfristigen Umweltauswirkungen des Herbizideinsatzes zu verstehen .
Bodenverhaltensanalyse
Das Verhalten von this compound im Boden ist ein weiterer wichtiger Forschungsaspekt. Seine hohe Affinität zu organischer Substanz und seine geringe Wasserlöslichkeit machen es zum Gegenstand von Studien, um die Wechselwirkungen zwischen Herbizid und Boden zu verstehen. Dieses Wissen ist unerlässlich, um die Applikationsraten und -methoden für eine effektive Unkrautbekämpfung zu optimieren .
Pflanzensicherheit und Phytotoxizität
Die Beurteilung der Sicherheit von this compound für Kulturen ist entscheidend, um unbeabsichtigte Schäden zu verhindern. Forschungen zur Selektivität von this compound, insbesondere bei Verwendung in Vormischungen mit anderen Herbiziden, helfen bei der Bestimmung sicherer Applikationsstadien und -dosen für Kulturen wie Brotweizen und Gerste .
Herbizidaufnahme und -translokation
Das Verständnis, wie this compound in Pflanzensystemen aufgenommen und transloziert wird, ist entscheidend, um die Wirksamkeit der Unkrautbekämpfung zu verbessern. Studien haben die Blatt- und Bodenaufnahme von this compound und seine Auswirkungen auf das Wachstum von Unkräutern untersucht und Einblicke in die Wirkungsweise des Herbizids geliefert .
Wirkmechanismus
Target of Action
Flufenacet is a selective herbicide . Its primary targets are certain annual grasses including black-grass, and broad-leaved weeds including velvet leaf, morning glory, and common cocklebur .
Mode of Action
This compound operates by inhibiting the synthesis of very-long-chain fatty acids . This inhibition disrupts the normal functioning of the target weeds, leading to their eventual death .
Biochemical Pathways
This compound’s action involves the biochemical pathway of very-long-chain fatty acid synthesis . It has been observed that this compound degradation is significantly slowed down in certain populations of blackgrass (Alopecurus myosuroides) by the use of the GST inhibitors tridiphane and ethacrynic acid at sublethal rates . This suggests that the glutathione transferase (GST) activity plays a role in the detoxification of this compound .
Pharmacokinetics
Under certain conditions, it may be persistent in soil and water/sediment systems . These properties influence its bioavailability and efficacy in the environment.
Result of Action
The result of this compound’s action is the effective control of target weeds . It disrupts the normal growth and development of these plants, leading to their death . Resistance to this compound due to enhanced gst activity has been described in several blackgrass populations .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. It is persistent in soil and water/sediment systems under certain conditions . Moreover, it has been found to be either moderately or highly toxic to most fauna and flora, with the exception of honeybees where the toxicity is low . Therefore, the environmental context plays a crucial role in determining the effectiveness and impact of this compound.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Flufenacet is an oxyacetamide herbicide that exhibits systemic properties and meristematic activity . It inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential for a wide range of processes within plants . VLCFAs are involved in cell division and the synthesis of cuticular waxes and suberin .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In the model plant Arabidopsis thaliana, it causes similar symptoms to the fiddlehead mutant . It also affects vascular and hepatopancreatic development in zebrafish . At the cellular level, this compound induces responses including apoptosis, cell cycle modulation, and alterations in the Mapk and Akt signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It has been suggested that resistance to this compound in certain populations of Lolium spp. is due to upregulation of at least one glutathione transferase (GST) with high substrate-specificity to this compound, in combination with a cumulative effect with at least one other GST with lower substrate-specificity to this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the degradation of this compound is slowed down in certain populations with reduced this compound sensitivity . This suggests that this compound may have long-term effects on cellular function in these populations.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on plants provides some insights. For instance, in Italian Ryegrass, different doses of this compound have been shown to significantly reduce root and foliar biomass .
Metabolic Pathways
This compound is involved in the inhibition of the synthesis of VLCFAs This suggests that it interacts with enzymes involved in this metabolic pathway
Transport and Distribution
This compound is a systemic herbicide, suggesting that it is transported and distributed within cells and tissues
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-N-propan-2-yl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N3O2S/c1-8(2)21(10-5-3-9(15)4-6-10)11(22)7-23-13-20-19-12(24-13)14(16,17)18/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANUJLZYFUDJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N3O2S | |
| Record name | Flufenacet | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Flufenacet | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032552 | |
| Record name | Flufenacet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to tan solid; [Merck Index] Light beige powder; [MSDSonline] | |
| Record name | Flufenacet | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5332 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes | |
| Record name | FLUFENACET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in organic solvents (g/L at 20 °C): n-hexane - 8.7; toluene - >200; dichloromethane - >200; 2-propanol - 170; 1-octanol - 88; polyethylene glycol - 74; acetone - >200; dimethylformamide - >200; acetonitrile - >200; dimethylsulfoxide - >200, In water, 56 mg/L (pH 4) at 25 °C; 56 mg/L (pH 7) at 25 °C; 54 mg/L (pH 9) at 25 °C | |
| Record name | FLUFENACET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.312 g/mL | |
| Record name | FLUFENACET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000067 [mmHg], 6.75X10-7 mm Hg at 20 °C (6.0X10-2 mPa at 20 °C) | |
| Record name | Flufenacet | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5332 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FLUFENACET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to tan solid, White solid | |
CAS RN |
142459-58-3 | |
| Record name | Flufenacet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142459-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flufenacet [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142459583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flufenacet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUFENACET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL44PP5145 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUFENACET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
76-79 °C | |
| Record name | FLUFENACET | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















